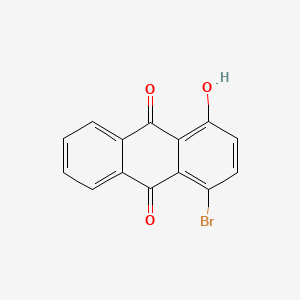

1-Bromo-4-hydroxyanthracene-9,10-dione

Beschreibung

BenchChem offers high-quality 1-Bromo-4-hydroxyanthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-hydroxyanthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESCKGLGPVJVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348420 | |

| Record name | STK008287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-82-9 | |

| Record name | STK008287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Application of 1-Bromo-4-hydroxyanthraquinone in Modern Dye Synthesis

Abstract: 1-Bromo-4-hydroxyanthraquinone is a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes, a class of colorants prized for their structural stability, vibrant hues, and excellent light fastness.[1][2] This technical guide provides an in-depth exploration of the core chemical principles and practical applications of 1-Bromo-4-hydroxyanthraquinone, with a primary focus on its role in the synthesis of disperse dyes for hydrophobic fibers. We will dissect the foundational Ullmann condensation reaction, present detailed synthetic protocols, and offer mechanistic insights into how the strategic manipulation of this versatile scaffold leads to a broad palette of colors. This document is intended for researchers and chemical engineers in the fields of dye chemistry and materials science.

The Anthraquinone Scaffold: A Foundation for High-Performance Dyes

Anthraquinone dyes are a major class of synthetic colorants built upon the 9,10-anthracenedione core structure. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (-OH) and amino (-NH₂) groups, at key positions (typically 1, 4, 5, and 8) creates powerful chromophores that absorb light in the visible spectrum, resulting in brilliant red, violet, and blue shades.[1] These dyes are renowned for their stability and are used extensively as disperse, vat, and reactive dyes.[1][2]

1-Bromo-4-hydroxyanthraquinone (CAS No: 6374-82-9) serves as a critical building block in this field.[3][4] Its structure is primed for synthetic elaboration: the hydroxyl group at the 4-position acts as an auxochrome to deepen the color, while the bromine atom at the 1-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups to tune the final color and properties of the dye.

| Property | Value |

| IUPAC Name | 1-Bromo-4-hydroxyanthracene-9,10-dione |

| CAS Number | 6374-82-9[3][5] |

| Molecular Formula | C₁₄H₇BrO₃ |

| Molecular Weight | 303.11 g/mol |

| Appearance | Crystalline Solid |

| Core Application | Intermediate for Disperse Dyes |

The Ullmann Condensation: A Core Synthetic Strategy for C-N Bond Formation

The primary application of 1-Bromo-4-hydroxyanthraquinone in dye synthesis revolves around the substitution of its bromo group. The most established and industrially significant method for this transformation is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[6][7]

This reaction facilitates the coupling of an aryl halide (1-Bromo-4-hydroxyanthraquinone) with a nucleophile, typically an amine, to form a new carbon-nitrogen bond. This C-N coupling is the cornerstone of producing a vast range of 1-amino-4-hydroxyanthraquinone derivatives, which are themselves potent dye molecules.

Mechanistic Causality:

-

The Catalyst: Copper is essential. It is believed to proceed through a Cu(I) intermediate which undergoes oxidative addition to the aryl bromide. The resulting organocopper species then reacts with the amine in a reductive elimination step to form the final product and regenerate the catalyst. Traditional protocols used stoichiometric amounts of copper powder, but modern methods employ catalytic amounts of soluble copper salts (e.g., CuI, CuCl) often stabilized by ligands.[6][8]

-

Reaction Conditions: The Ullmann reaction classically requires harsh conditions. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are used to achieve the high temperatures (often >180-210 °C) needed to drive the reaction to completion.[6][7]

-

The Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) generated during the condensation, preventing the protonation and deactivation of the amine nucleophile.

Caption: General workflow of the Ullmann condensation for dye synthesis.

Synthesis of Arylaminoanthraquinone Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester and cellulose acetate.[2][9] The reaction of 1-Bromo-4-hydroxyanthraquinone with various substituted anilines via the Ullmann condensation yields a library of disperse dyes with shades ranging from red to blue and green. The final color is dictated by the electronic nature of the substituents on the aniline nucleophile.

Experimental Protocol: Synthesis of a Representative Blue Disperse Dye

This protocol describes the synthesis of 1-(4'-methylphenyl)amino-4-hydroxyanthraquinone, a typical blue disperse dye, from 1-Bromo-4-hydroxyanthraquinone and p-toluidine.

Self-Validating System: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the 1-Bromo-4-hydroxyanthraquinone spot indicates the reaction is nearing completion.

Methodology:

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with:

-

1-Bromo-4-hydroxyanthraquinone (15.15 g, 0.05 mol)

-

p-Toluidine (6.42 g, 0.06 mol, 1.2 equivalents)

-

Anhydrous Potassium Carbonate (10.35 g, 0.075 mol)

-

Copper(I) Iodide (0.48 g, 0.0025 mol, 5 mol%)

-

N-Methyl-2-pyrrolidone (NMP) (100 mL)

-

-

Inerting the Atmosphere: The system is purged with nitrogen for 15 minutes to remove oxygen, which can interfere with the copper catalyst.

-

Heating and Reaction: The reaction mixture is heated with stirring to 190-200°C. The reaction is maintained at this temperature for 8-12 hours.

-

Work-up and Isolation:

-

The reaction mixture is cooled to approximately 80°C.

-

The hot mixture is poured slowly into 500 mL of methanol with vigorous stirring. This precipitates the crude product.

-

The resulting solid is collected by vacuum filtration and washed sequentially with hot water (to remove inorganic salts) and then with cold methanol (to remove excess p-toluidine and NMP).

-

-

Purification: The crude product is recrystallized from glacial acetic acid or a toluene/ethanol mixture to yield the pure blue dye.

-

Drying: The purified crystals are dried in a vacuum oven at 80°C to a constant weight.

Caption: Reaction scheme for a representative Ullmann condensation.

Tuning Color through Nucleophile Selection

The choice of the amine nucleophile is the primary method for tuning the color of the final dye. Introducing different electron-donating or electron-withdrawing groups on the aromatic amine alters the intramolecular charge transfer (ICT) characteristics of the dye molecule, shifting its absorption maximum (λ_max).

| Amine Nucleophile | Key Substituent | Expected Color | Rationale |

| Aniline | -H | Violet-Blue | Baseline chromophore. |

| p-Toluidine | -CH₃ (Electron Donating) | Blue | Weak electron-donating group causes a slight bathochromic (deepening) shift. |

| p-Anisidine | -OCH₃ (Electron Donating) | Greenish-Blue | Stronger electron-donating group enhances ICT, pushing absorption to longer wavelengths. |

| p-Nitroaniline | -NO₂ (Electron Withdrawing) | Red-Violet | Electron-withdrawing group causes a hypsochromic (lightening) shift compared to aniline. |

Conclusion and Future Perspectives

1-Bromo-4-hydroxyanthraquinone remains a cornerstone intermediate in the synthesis of high-performance anthraquinone dyes. Its utility is centered on the robust and scalable Ullmann condensation, which provides a reliable pathway to a diverse range of 1-amino-4-hydroxyanthraquinone derivatives. By carefully selecting the amine coupling partner, chemists can precisely engineer the electronic structure of the final dye, achieving a broad spectrum of colors with the high fastness properties characteristic of the anthraquinone class.

Future research in this area continues to focus on developing more environmentally benign and efficient catalytic systems. While the traditional Ullmann reaction is effective, its reliance on high temperatures and polar aprotic solvents presents challenges. The development of new ligand-supported copper catalysts or alternative palladium-based systems (e.g., Buchwald-Hartwig amination) that operate under milder conditions represents a significant step forward, promising to make the synthesis of these vital colorants more sustainable and cost-effective.[10]

References

- Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. (n.d.). Google Patents.

- Anthraquinone dyes. (n.d.). Wikipedia.

- Preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. (1980). Google Patents.

- Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid. (n.d.). Patsnap Eureka.

- Malik, E. M., Rashed, M., Wingen, L. M., Baqi, Y., & Müller, C. E. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. SemOpenAlex.

- Malik, E. M., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. ResearchGate.

- Anthraquinone disperse dyes. (n.d.). Google Patents.

- Ullmann condensation. (n.d.). Wikipedia.

- Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction. (n.d.). PMC.

- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - SA.

- 1-bromo-4-hydroxyanthraquinone | 6374-82-9. (n.d.). ChemicalBook.

- 1-bromo-4-hydroxyanthraquinone | CAS#:6374-82-9. (n.d.). Chemsrc.

- Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid. (n.d.). Google Patents.

- 1-Amino-2-bromo-4-hydroxyanthraquinone | C14H8BrNO3 | CID 8320. (n.d.). PubChem.

- Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid. (n.d.). Google Patents.

- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2020).

- Anthraquinone dye | Synthesis, Applications, Properties. (n.d.). Britannica.

- CAS 6374-82-9 1-Bromo-4-hydroxyanthraquinone. (n.d.). Alfa Chemistry.

- Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.

Sources

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 3. 1-bromo-4-hydroxyanthraquinone | 6374-82-9 [chemicalbook.com]

- 4. 1-bromo-4-hydroxyanthraquinone | CAS#:6374-82-9 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. US3929842A - Anthraquinone disperse dyes - Google Patents [patents.google.com]

- 10. Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of 1-Bromo-4-hydroxyanthracene-9,10-dione in Organic Solvents

Introduction

1-Bromo-4-hydroxyanthracene-9,10-dione is a functionalized anthraquinone derivative. The anthraquinone core is a critical pharmacophore in numerous therapeutic agents and a foundational structure for various dyes and pigments. The introduction of a bromine atom and a hydroxyl group at the 1 and 4 positions, respectively, significantly influences the molecule's electronic properties, reactivity, and, crucially, its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for researchers, scientists, and drug development professionals. It directly impacts reaction kinetics, purification strategies, formulation development, and the overall feasibility of its application in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-Bromo-4-hydroxyanthracene-9,10-dione. It offers field-proven insights into experimental design and execution, ensuring the generation of accurate and reproducible solubility data.

I. Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play between the solute and the solvent.[1][2] For 1-Bromo-4-hydroxyanthracene-9,10-dione, its solubility in a given organic solvent is a function of the following molecular characteristics:

-

The Anthraquinone Backbone: The large, polycyclic aromatic ring system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols.

-

The Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. It can also participate in halogen bonding, a weaker, directional interaction that can influence solubility in specific solvents.

-

The Ketone Groups (C=O): The two ketone groups are polar and can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

A delicate balance between these competing functionalities dictates the compound's solubility profile. It is anticipated that 1-Bromo-4-hydroxyanthracene-9,10-dione will exhibit moderate solubility in a range of organic solvents, with optimal solubility likely in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

II. Predicted and Experimental Solubility Data

While specific quantitative solubility data for 1-Bromo-4-hydroxyanthracene-9,10-dione is not extensively available in the public domain, we can predict its behavior based on its structural features. The following table provides a framework for presenting experimentally determined solubility data.

| Solvent Classification | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | Moderate | Data to be determined |

| Ethanol | Moderate | Data to be determined | |

| Isopropanol | Low to Moderate | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |

| Dimethylformamide (DMF) | High | Data to be determined | |

| Acetonitrile | Low to Moderate | Data to be determined | |

| Acetone | Moderate | Data to be determined | |

| Nonpolar Aprotic | Toluene | Low | Data to be determined |

| Hexane | Very Low | Data to be determined | |

| Dichloromethane | Moderate | Data to be determined | |

| Chloroform | Moderate | Data to be determined |

III. Experimental Protocol for Solubility Determination

The following protocol outlines a robust, self-validating system for the quantitative determination of the solubility of 1-Bromo-4-hydroxyanthracene-9,10-dione using the isothermal equilibrium method followed by High-Performance Liquid Chromatography (HPLC) analysis.

A. Materials and Reagents

-

1-Bromo-4-hydroxyanthracene-9,10-dione (purity >98%)

-

HPLC-grade organic solvents (as listed in the table above)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV-Vis detector

-

Analytical balance

B. Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

C. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-Bromo-4-hydroxyanthracene-9,10-dione into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 1-Bromo-4-hydroxyanthracene-9,10-dione of known concentrations in each solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

D. Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibrium: The system must reach equilibrium to measure the maximum amount of solute that can dissolve. Agitation facilitates this process, and a sufficient equilibration time ensures its completion.

-

Filtration: The removal of all solid particles is essential for accurate quantification of the dissolved solute.

-

HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte even in complex matrices.

IV. Concluding Remarks for the Practicing Scientist

The solubility of 1-Bromo-4-hydroxyanthracene-9,10-dione is a critical parameter that underpins its utility in research and development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By understanding the interplay of intermolecular forces and adhering to rigorous experimental protocols, researchers can confidently characterize this compound and unlock its full potential in their applications. The logical flow from theoretical prediction to experimental determination ensures a comprehensive understanding of the solubility profile of this and other related anthraquinone derivatives.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-bromo-4-hydroxyanthraquinone. Retrieved from [Link]

Sources

Halogenated Hydroxyanthraquinones: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Introduction: The Enduring Relevance of the Anthraquinone Scaffold and the Transformative Power of Halogenation

The 9,10-anthraquinone core, a tricyclic aromatic structure, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically significant pharmaceuticals.[1][2] Hydroxyanthraquinones, in particular, are a diverse class of compounds found in plants, fungi, and bacteria, renowned for a wide spectrum of biological activities.[3][4] A prime example is emodin (1,3,8-trihydroxy-6-methylanthraquinone), a natural anthraquinone that has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7][8][9]

While the therapeutic potential of natural hydroxyanthraquinones is well-established, the strategic introduction of halogen atoms onto the anthraquinone nucleus has emerged as a powerful strategy to modulate their physicochemical properties and enhance their biological efficacy.[10][11] Halogenation can influence a molecule's lipophilicity, electronic distribution, and steric profile, thereby impacting its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.[12][13] This guide provides an in-depth exploration of halogenated hydroxyanthraquinone derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, provide detailed protocols for their biological evaluation, and discuss their therapeutic promise, with a focus on their anticancer and antimicrobial activities.

Synthetic Strategies for Halogenated Hydroxyanthraquinones

The introduction of halogen atoms onto the hydroxyanthraquinone scaffold can be achieved through various synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the starting material.

Electrophilic Halogenation

Electrophilic aromatic substitution is a common method for the direct halogenation of the anthraquinone core.[14] The electron-donating hydroxyl groups on the anthraquinone ring activate it towards electrophilic attack.

Protocol 1: Synthesis of a Brominated 1-Amino-4-hydroxyanthraquinone Derivative

This protocol is adapted from a procedure for the bromination of 1-aminoanthraquinone, followed by hydrolysis, which is a common route to functionalized hydroxyanthraquinones.[15]

Materials:

-

1-aminoanthraquinone

-

Concentrated sulfuric acid (95-98%)

-

Bromine

-

Paraformaldehyde

-

Inert gas (e.g., nitrogen)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a stirred reactor, dissolve 1-aminoanthraquinone in concentrated sulfuric acid at room temperature.

-

Heat the mixture to approximately 100-110°C.

-

Slowly add bromine to the reaction mixture over a period of 8-12 hours while maintaining the temperature.

-

Continue stirring at the same temperature for an additional 1-3 hours after the bromine addition is complete.

-

Remove any excess bromine and hydrobromic acid from the reaction mixture by purging with an inert gas or by distillation.

-

To initiate hydrolysis of the intermediate 1-amino-2,4-dibromoanthraquinone, add a 66% oleum solution and paraformaldehyde to the reaction mixture.

-

Heat the mixture to 110°C under a stream of nitrogen to yield 1-amino-2-bromo-4-hydroxyanthraquinone.

-

The product can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the carbonyl groups of the anthraquinone and increasing the electrophilicity of the bromine.

-

Elevated Temperature: Provides the necessary activation energy for the electrophilic substitution reaction to proceed at a reasonable rate.

-

Slow Addition of Bromine: Helps to control the reaction rate and prevent over-bromination or side reactions.

-

Removal of Excess Bromine/HBr: This step is crucial before hydrolysis to prevent unwanted side reactions.

-

Paraformaldehyde in Hydrolysis: The aldehyde facilitates the hydrolysis of the bromo group at the 4-position.

Halogenation using N-Halosuccinimides (NXS)

N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are milder and more selective halogenating agents compared to elemental halogens.[10] Their use can offer better control over the regioselectivity of the halogenation reaction.[16]

Protocol 2: General Procedure for the Chlorination of Emodin

This protocol is based on the chlorination of emodin using NCS.[10]

Materials:

-

Emodin

-

N-chlorosuccinimide (NCS)

-

Sulfuric acid (as a catalyst)

-

Appropriate solvent (e.g., acetonitrile)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve emodin in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of sulfuric acid.

-

Add the desired stoichiometric amount of NCS. The ratio of NCS to emodin can be adjusted to favor mono- or di-chlorination.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to isolate the desired chlorinated emodin derivatives.

Causality Behind Experimental Choices:

-

NCS: A convenient and safer source of electrophilic chlorine compared to chlorine gas.

-

Sulfuric Acid Catalyst: Activates the NCS, making it a more potent electrophile.

-

Reflux Conditions: Provides the thermal energy required to overcome the activation barrier of the reaction.

-

Chromatographic Purification: Necessary to separate the starting material, mono-chlorinated, and di-chlorinated products, which often form as a mixture.[10]

Biological Activities and Therapeutic Potential

Halogenation has been shown to significantly enhance the biological activities of hydroxyanthraquinones, particularly their anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated that halogenated hydroxyanthraquinone derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[17][18][19]

Table 1: Cytotoxicity of Selected Halogenated Hydroxyanthraquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenyl-1-hydroxyanthraquinone | SNB-19 (Glioblastoma) | 6.8 | [15] |

| 4-phenyl-1-hydroxyanthraquinone | DU-145 (Prostate) | 1.1 | [15] |

| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | MDA-MB-231 (Breast) | 6.8 | [15] |

| 6-O-methyl-7-chloroaveratin | SF-268, MCF-7, NCI-H460 | 7.11, 6.64, 7.42 | [17] |

Mechanism of Anticancer Action:

Halogenated hydroxyanthraquinones exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

Signaling Pathways Modulated by Halogenated Hydroxyanthraquinones:

Emodin and its derivatives are known to influence several critical signaling pathways in cancer cells, including:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Emodin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[20]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Emodin can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[20]

-

MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including stress. Emodin can activate the JNK pathway, which can lead to apoptosis.[20]

The introduction of halogens can enhance the interaction of these compounds with their molecular targets within these pathways, leading to more potent anticancer effects.

Visualization of Anticancer Signaling Pathway:

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Halogenated hydroxyanthraquinones have also demonstrated significant activity against a range of pathogenic bacteria, including drug-resistant strains. [8][17] Table 2: Antimicrobial Activity of a Chlorinated Emodin Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Chlorinated Emodin | Staphylococcus aureus | 4 | [17] |

| Chlorinated Emodin | MRSA | 4 | [17] |

| Chlorinated Emodin | VRE | 8 | [17] |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus*

Mechanism of Antimicrobial Action:

Chlorinated emodin has been shown to have a dual mechanism of action against Gram-positive bacteria. [8]It disrupts the bacterial cell membrane, leading to leakage of intracellular components like potassium ions, and it also interacts with bacterial DNA, causing condensation and inhibiting replication. [8] Visualization of Antimicrobial Mechanism:

Caption: Dual mechanism of action of chlorinated emodin against bacteria.

Experimental Protocol for Evaluating Antimicrobial Activity:

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [21] Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Halogenated hydroxyanthraquinone derivatives

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the halogenated hydroxyanthraquinone derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Halogenated hydroxyanthraquinone derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The strategic incorporation of halogen atoms onto the hydroxyanthraquinone scaffold has been shown to enhance their anticancer and antimicrobial activities. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration and optimization of these potent molecules.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effects of different halogens (F, Cl, Br, I) at various positions on the anthraquinone ring will provide a deeper understanding of the SAR and guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will be crucial for their rational development as therapeutic agents.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. [12][13]* Development of Drug Delivery Systems: Given that the solubility and bioavailability of some anthraquinone derivatives can be challenging, the development of novel drug delivery systems, such as nanoparticles, could improve their therapeutic index. [20] By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of halogenated hydroxyanthraquinone derivatives can be unlocked, offering new hope for the treatment of cancer and infectious diseases.

References

- Chen, R., et al. (2020).

- Subramaniam, A., et al. (2015). 'Old Wine in a New Bottle': Harnessing the Therapeutic Properties of Emodin Derivatives. Journal of Pharmacognosy and Phytochemistry, 4(4), 1-7.

- Shults, E. E., et al. (2020). 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. Molecules, 25(10), 2387.

- Huang, X., et al. (2017). Chlorinated emodin as a natural antibacterial agent against drug-resistant bacteria through dual influence on bacterial cell membranes and DNA. Scientific Reports, 7(1), 12721.

- Özçelik, B., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark, 2(3), 272-276.

- Shakour, Z. T., & Farag, M. A. (2022). Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives. Journal of Advanced Research, 39, 257-273.

- Huang, H., et al. (2012). Halogenated anthraquinones from the marine-derived fungus Aspergillus sp. SCSIO F063.

- Kumar, A., et al. (2022). A review on hydroxy anthraquinones from bacteria: crosstalk's of structures and biological activities. Natural Product Research, 36(22), 5801-5816.

- Day, F. H. (1939). Halogenation in the anthraquinone series. Journal of the Chemical Society (Resumed), 816.

- Shupeniuk, V. I., & Taras, T. N. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies, 29(2), 223-239.

- Mal, D., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045.

- Sirazhetdinova, N. S., et al. (2020). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(10), 127094.

- Roy, J., et al. (2016). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. Beilstein Journal of Organic Chemistry, 12, 531-536.

- Kovač, J., et al. (2021). Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. Molecules, 26(11), 3333.

- Wang, D., et al. (2023). The main molecular mechanism of emodin anticancer action. Journal of Cancer Research and Clinical Oncology, 149(1), 215-227.

- Kumar, R., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry, 12(11), 1836-1857.

- Lin, W., et al. (2019). Anticancer potential of emodin. BioMedicine, 9(3), 17.

- Selvi, E., et al. (2025). investigation of anthraquinone contents, dna cleavage, dna binding, cytotoxic and antioxidant activities of xanthoria parietina samples. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-12.

- Duncan, A., et al. (2020). The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. Molecules, 25(10), 2387.

- Chen, Y.-C., et al. (2015). The proposed molecular mechanism and possible signaling pathway of emodin-induced cell survival in C6 glioma cells. Journal of Cellular and Molecular Medicine, 19(11), 2639-2648.

-

Evans, G. L., & Schreiber, R. S. (n.d.). ANTHRAQUINONE, 1-METHYLAMINO-4-BROMO-. Organic Syntheses. Retrieved February 12, 2026, from [Link]

- Li, Y., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 12(11), 1826-1835.

-

Royal Society of Chemistry. (n.d.). Antibacterial properties of the halogens experiment. Retrieved February 12, 2026, from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 12, 2026, from [Link]

- Kumar, A., et al. (2025). Role of emodin to prevent gastrointestinal cancers: recent trends and future prospective. Journal of Gastrointestinal Cancer, 1-12.

- Thiemann, T., et al. (2009). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 14(3), 1129-1143.

- Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23826.

- Al-Qaisi, Z. A. (2024).

- Shults, E. E., et al. (2020). 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. Molecules, 25(10), 2387.

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 12, 2026, from [Link]

- Wang, D., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 638993.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Mode of action investigation for the antibacterial cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijisrt.com [ijisrt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Chlorinated emodin as a natural antibacterial agent against drug-resistant bacteria through dual influence on bacterial cell membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 10. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 14. benchchem.com [benchchem.com]

- 15. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]

- 16. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 17. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of emodin to prevent gastrointestinal cancers: recent trends and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-hydroxyanthraquinone

Introduction: Synthesizing Functionalized Anthraquinones

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] The anthraquinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The targeted functionalization of the anthraquinone core via C-C bond formation is therefore a critical strategy in the development of novel therapeutic agents.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[7][8][9][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters for 1-Bromo-4-hydroxyanthraquinone

The successful Suzuki-Miyaura coupling of 1-bromo-4-hydroxyanthraquinone hinges on the careful selection of the catalyst, ligand, base, and solvent. The presence of the unprotected hydroxyl group and the electron-deficient nature of the anthraquinone core are key considerations.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical for catalytic activity and stability. For substrates that can be challenging, such as those with potentially coordinating functional groups, a robust catalytic system is necessary.

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can also be employed.

-

Ligand: Bulky, electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, which is particularly beneficial for electron-deficient aryl halides.[11] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated broad utility in Suzuki-Miyaura reactions. For this specific substrate, a ligand that can operate efficiently at moderate temperatures is preferable to minimize potential side reactions.

The Critical Role of the Base

The base plays a pivotal role in the transmetalation step by activating the boronic acid.[7][8][9] For substrates with acidic protons, such as the hydroxyl group in 1-bromo-4-hydroxyanthraquinone, the choice of base is especially important to avoid deprotonation of the substrate, which could lead to catalyst inhibition or undesired side reactions.

-

Recommended Bases: Inorganic bases are generally preferred.[7] Potassium phosphate (K₃PO₄) is often an excellent choice as it is a strong enough base to facilitate transmetalation but generally does not cause deprotonation of phenols under anhydrous or nearly anhydrous conditions. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also viable options. Stronger bases like hydroxides should be used with caution due to the presence of the unprotected hydroxyl group.

Solvent System

The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. A mixture of an organic solvent and water is often used to dissolve the inorganic base.

-

Recommended Solvents: Aprotic polar solvents are generally effective. 1,4-Dioxane , tetrahydrofuran (THF) , or toluene are excellent choices. A small amount of water is typically added to facilitate the dissolution of the base and promote the transmetalation step.

Experimental Protocol

This protocol is a general guideline. Optimization of reaction parameters may be necessary for specific arylboronic acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromo-4-hydroxyanthraquinone | ≥95% | Varies |

| Arylboronic Acid | ≥97% | Varies |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Major suppliers |

| SPhos | ≥98% | Major suppliers |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Major suppliers |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Major suppliers |

| Deionized Water | High purity | In-house |

| Nitrogen or Argon gas | High purity | Varies |

| Standard Glassware and Schlenk line | N/A | N/A |

Step-by-Step Procedure

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-hydroxyanthraquinone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.1 M reaction).

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1-aryl-4-hydroxyanthraquinone.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading or trying a different ligand, such as XPhos. Ensure that the reagents and solvent are of high purity and that the reaction is performed under strictly anaerobic conditions.

-

Side Reactions: The formation of homocoupled biaryl products from the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or the base.

-

Unprotected Hydroxyl Group: While this protocol is designed to tolerate the unprotected hydroxyl group, in some challenging cases, protection as a methoxymethyl (MOM) or other suitable ether may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-aryl-4-hydroxyanthraquinones from 1-bromo-4-hydroxyanthraquinone. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved while tolerating the unprotected hydroxyl group. This protocol provides a robust starting point for researchers in drug discovery and organic synthesis to access a diverse range of functionalized anthraquinone derivatives.

References

-

ChemInform Abstract: Synthesis of Functionalized Anthraquinones via Coupling Reactions of 2,6-Diiodo-1,5-dioctyloxy-9,10-anthraquinone. - ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

-

Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]

-

Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones - RSC Publishing. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

-

Synthesis of Functionalized Anthraquinones, Phthalates and Quinolines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions - RosDok. Available at: [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Available at: [Link]

-

Palladium-catalyzed radical arylation of N-hydroxyphthalimides with triphenyl phosphites as an unusual arylating agent via C(sp2)–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. Available at: [Link]

-

Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

-

Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing). Available at: [Link]

-

Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC. Available at: [Link]

-

Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Procedure for aminolysis of 1-Bromo-4-hydroxyanthraquinone to form aminoanthraquinones

This Application Note provides a rigorous technical guide for the aminolysis of 1-Bromo-4-hydroxyanthraquinone (CAS 6374-82-9). This transformation is the cornerstone for synthesizing high-value anthraquinone dyes, including C.I. Solvent Violet 13 and precursors for C.I. Disperse Blue 60 .

) Protocols for Aminoanthraquinone Synthesis Target Audience: Process Chemists, Dye Synthesis Researchers, and Medicinal ChemistsAbstract & Strategic Overview

The aminolysis of 1-bromo-4-hydroxyanthraquinone involves the displacement of the bromine atom at the C1 position by a primary or secondary amine via a Nucleophilic Aromatic Substitution (

Successful execution requires balancing electronic activation with steric constraints. This guide details two distinct protocols:

-

Copper-Catalyzed Arylamination (Ullmann-type): Essential for weak nucleophiles like arylamines (e.g., p-toluidine).

-

Direct Alkylamination: Suitable for strong nucleophiles like alkylamines (e.g., methylamine, ethanolamine).

Reaction Mechanism

The reaction proceeds through an addition-elimination pathway. The amine attacks the electron-deficient C1 carbon, forming a resonance-stabilized Meisenheimer complex. The loss of the bromide ion restores aromaticity.

Graphviz Diagram: Mechanistic Pathway

Caption: The

Protocol A: Copper-Catalyzed Arylamination (Synthesis of Solvent Violet 13)

This protocol describes the synthesis of 1-hydroxy-4-(p-toluidino)anthraquinone (C.I. Solvent Violet 13) by reacting 1-bromo-4-hydroxyanthraquinone with p-toluidine. This is a modified Ullmann condensation.

Materials & Equipment[1][2][3]

-

Substrate: 1-Bromo-4-hydroxyanthraquinone (purity >98%).

-

Nucleophile/Solvent: p-Toluidine (Solid, mp 43°C). Used in large excess (5-10 eq) to act as both reagent and solvent.

-

Base: Potassium Acetate (KOAc) or Sodium Carbonate (

). -

Catalyst: Copper(II) Acetate (

) or Copper powder. -

Workup Solvent: Methanol or dilute Hydrochloric Acid (HCl).

-

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, oil bath (

).

Step-by-Step Procedure

-

Charge: In a 500 mL 3-neck flask, melt 100 g of p-toluidine by heating to

. -

Addition: Add 10.0 g (31.5 mmol) of 1-bromo-4-hydroxyanthraquinone, 4.0 g of Potassium Acetate, and 0.5 g of Copper(II) Acetate.

-

Reaction: Heat the mixture to

with vigorous stirring.-

Critical Control Point: Maintain temperature below

to prevent tar formation. -

Monitoring: Check TLC (Toluene:Ethyl Acetate 9:1) every hour. The starting material (

) should disappear, replaced by a deep violet spot (

-

-

Duration: Reaction typically completes in 4–6 hours .

-

Quench & Crystallization:

-

Cool the reaction mass to

. -

Slowly add 100 mL of Methanol to precipitate the product.

-

Continue cooling to

and stir for 1 hour.

-

-

Filtration: Filter the violet precipitate.

-

Purification:

-

Wash the cake with cold methanol to remove excess p-toluidine.

-

Optional Acid Wash: If residual amine persists, slurry the solid in 5% HCl (aq) at

for 30 mins, then filter and wash neutral with water.

-

-

Drying: Dry in a vacuum oven at

.

Quantitative Data Summary

| Parameter | Specification |

| Yield | 85 – 92% |

| Appearance | Dark violet crystalline powder |

| Melting Point | |

| Purity (HPLC) | >98% (Area %) |

Protocol B: Direct Alkylamination (Synthesis of Disperse Dye Precursors)

For stronger nucleophiles like methylamine or ethanolamine, copper catalysis is often unnecessary.

Step-by-Step Procedure

-

Solvent System: Use Pyridine (5 volumes) or Chlorobenzene .

-

Reactants: Dissolve 10.0 g of 1-bromo-4-hydroxyanthraquinone in 50 mL solvent.

-

Amine Addition: Add 3.0 equivalents of the alkyl amine (e.g., 30% Methylamine in ethanol or pure Ethanolamine).

-

Conditions: Heat to

for 3-5 hours.-

Note: If using volatile amines (Methylamine), use a sealed pressure tube or autoclave.

-

-

Workup: Pour the hot reaction mixture into 500 mL ice-water . The product will precipitate immediately.

-

Isolation: Filter, wash with water until pH is neutral, and recrystallize from Toluene or Acetic Acid.

Experimental Workflow Diagram

This diagram visualizes the critical path for the catalyzed synthesis (Protocol A), ensuring process integrity.

Caption: Operational workflow for the copper-catalyzed synthesis of Solvent Violet 13.

Troubleshooting & Optimization

-

Incomplete Conversion: If the reaction stalls, add 0.1 eq of fresh catalyst and ensure the system is strictly anhydrous (water deactivates the Ullmann cycle).

-

Impurity Profile:

-

Hydrolysis Byproduct: Traces of 1,4-dihydroxyanthraquinone (Quinizarin) may form if moisture is present.

-

Debromination: Overheating (>160°C) can lead to 1-hydroxyanthraquinone.

-

-

Safety: 1-Bromo-4-hydroxyanthraquinone and p-toluidine are toxic and potential sensitizers. All operations must be conducted in a fume hood.

References

-

Preparation of Solvent Violet 13: ChemicalBook. (n.d.). "Solvent Violet 13 synthesis methods and properties." Retrieved from

-

Ullmann Condensation Mechanism: Organic Chemistry Portal. (n.d.). "Ullmann Reaction - Mechanism and Examples." Retrieved from

-

Anthraquinone Dye Chemistry: PubChem. (2023). "1-Amino-4-hydroxyanthraquinone Compound Summary." Retrieved from

-

General Aminolysis Protocols: Organic Syntheses. "Anthraquinone, 1-methylamino-4-bromo-."[1] Org. Synth. 1949, 29, 66. Retrieved from

Sources

Application Note & Protocol: Synthesis of Disperse Blue 72 via Nucleophilic Aromatic Substitution of 1-Bromo-4-hydroxyanthraquinone

Introduction and Significance

Disperse Blue 72, also known as C.I. 60725, is an anthraquinone-based dye valued for its vibrant reddish-blue hue and its application in coloring hydrophobic synthetic fibers.[1][2] Primarily used for dyeing polyester and its blended fabrics, it is applied through high-temperature, high-pressure, or hot-melt dyeing methods.[1][3] Its chemical structure, 1-hydroxy-4-(p-toluidino)anthraquinone, provides good sublimation fastness, making it suitable for processes like transfer printing.[1][4][5] Anthraquinone dyes are a significant class of colorants known for their structural stability and excellent lightfastness.[6]

This application note provides a comprehensive, in-depth guide for the synthesis of Disperse Blue 72. The protocol is centered on the reaction between the key intermediate, 1-Bromo-4-hydroxyanthraquinone, and p-toluidine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory protocol, and outline the necessary safety precautions and characterization techniques for the final product.

Scientific Principle: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the nucleophilic amino group (-NH2) of p-toluidine attacks the electron-deficient carbon atom bonded to the bromine atom on the anthraquinone ring.

Causality of the Reaction: The anthraquinone core is an electron-poor aromatic system. The two strongly electron-withdrawing carbonyl (C=O) groups delocalize electron density from the aromatic rings, making them susceptible to nucleophilic attack. This effect activates the carbon-bromine bond, making the bromine atom a good leaving group when attacked by a suitable nucleophile like the lone pair of electrons on the nitrogen atom of p-toluidine. The reaction is typically facilitated by heat, which provides the necessary activation energy for the substitution to proceed efficiently.

The overall transformation is the displacement of the bromide ion by the p-toluidino group, forming a new carbon-nitrogen bond and yielding the final dye molecule.

Visualization of the Synthetic Pathway

The following diagram illustrates the single-step conversion of the primary reactants into Disperse Blue 72.

Caption: Reaction scheme for the synthesis of Disperse Blue 72.

Materials, Reagents, and Safety

Successful and safe execution of this protocol requires adherence to strict safety measures and the use of appropriate reagents and equipment.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 1-Bromo-4-hydroxyanthraquinone | 116-82-5 | C₁₄H₇BrO₃ | 303.11 | Primary intermediate, solid. |

| p-Toluidine (4-Methylaniline) | 106-49-0 | C₇H₉N | 107.15 | Nucleophile, solid. Highly Toxic. |

| n-Butanol | 71-36-3 | C₄H₁₀O | 74.12 | Reaction solvent. |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Recrystallization solvent. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | For neutralizing excess amine. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization wash. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For washing and recrystallization. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple probe

-

Glass funnel and filter paper

-

Büchner funnel and vacuum flask

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware (graduated cylinders, etc.)

-

Melting point apparatus

-

FT-IR Spectrometer

-

UV-Vis Spectrophotometer

Critical Safety Precautions

This synthesis involves hazardous materials. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

| Chemical | Hazard Summary | Handling and PPE Recommendations |

| p-Toluidine | Highly Toxic & Carcinogen. Harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin and eye irritation.[8] Suspected of causing cancer and genetic defects. Forms explosive mixtures with air on intense heating. | Work under a fume hood is mandatory. Avoid breathing dust.[7] Wear protective gloves, clothing, and eye/face protection.[7][8] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[8] |

| 1-Bromo-4-hydroxyanthraquinone | May cause skin, eye, and respiratory irritation.[10] The toxicological properties have not been fully investigated.[11] | Handle with care, avoiding dust formation.[11] Use in a well-ventilated area. Wear standard PPE. |

| n-Butanol | Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation or drowsiness. | Keep away from heat and ignition sources. Use in a well-ventilated area. Avoid breathing vapors. |

| Hydrochloric Acid (conc.) | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care in a fume hood. Wear acid-resistant gloves and a face shield. |

Detailed Experimental Protocol

Reaction Setup

-

Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle on a magnetic stirrer.

-

Charge Reactants: To the flask, add 1-Bromo-4-hydroxyanthraquinone (e.g., 3.03 g, 10 mmol) and p-toluidine (e.g., 1.61 g, 15 mmol, 1.5 equivalents).

-

Experimental Rationale: A molar excess of p-toluidine is used to ensure the complete consumption of the limiting reagent (1-Bromo-4-hydroxyanthraquinone) and to drive the reaction equilibrium towards the product side.

-

-

Add Solvent: Add 100 mL of n-butanol to the flask. The solvent facilitates the dissolution of the reactants and provides a suitable medium for heating to the required reaction temperature.

Reaction Execution

-

Heating: Begin stirring the mixture and heat it to reflux (approximately 115-118 °C).

-

Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The solution should darken to a deep violet/blue color as the product forms.

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The crude product should begin to precipitate from the solution as it cools. Further cooling in an ice bath for 30-60 minutes will maximize precipitation.

Product Isolation and Purification (Work-up)

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing Sequence:

-

Wash the filter cake with a small amount of cold n-butanol to remove any residual soluble impurities.

-

Wash the cake with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove unreacted p-toluidine by converting it to its water-soluble hydrochloride salt.

-

Wash with deionized water until the filtrate is neutral (check with pH paper). This removes any remaining acid.

-

Self-Validation: The sequential washing is a critical self-validating step. The acid wash ensures removal of the key amine starting material, while the subsequent water wash confirms the removal of the acid, preventing it from interfering with the final product's stability or characterization.

-

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Recrystallization (Optional, for High Purity)

-

Dissolution: Dissolve the crude, dried product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Precipitation: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

-

Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure Disperse Blue 72.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry thoroughly under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized Disperse Blue 72 should be confirmed using standard analytical techniques.

| Parameter | Expected Result | Significance |

| Appearance | Violet-black or dark purple crystalline powder.[1][5] | Provides initial qualitative confirmation of the product. |

| Melting Point | 186.1 °C.[5] | A sharp melting point close to the literature value indicates high purity. |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, benzene, and ethanol.[1][5] | Confirms the non-ionic and hydrophobic nature characteristic of a disperse dye.[3][4] |

| FT-IR (KBr) | Expected peaks: ~3200-3400 cm⁻¹ (N-H stretch, O-H stretch), ~1630-1670 cm⁻¹ (C=O stretches of quinone), ~1580-1600 cm⁻¹ (C=C aromatic stretches). | Confirms the presence of key functional groups (amine, hydroxyl, carbonyl) in the final molecular structure. |

| UV-Vis (in EtOH) | A characteristic absorption maximum (λmax) in the visible region, responsible for its blue color. | Confirms the chromophoric system of the anthraquinone dye. |

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: p-toluidine. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - p-Toluidine. [Link]

-

Loba Chemie. p-TOLUIDINE AR - Safety Data Sheet. [Link]

-

World dye variety. Disperse Blue 72. [Link]

-

National Center for Biotechnology Information. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

- Google Patents. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.

-

PrepChem.com. Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. [Link]

- Google Patents.

- Google Patents. JPS55129249A - Preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.

-

Xcolor Pigment. Disperse blue 72,CI 62025. [Link]

-

PubChem. 1-Amino-2-bromo-4-hydroxyanthraquinone. [Link]

-

PubChem. Disperse Blue 1. [Link]

-

Sinoever. China Biggest Disperse Blue 72 Suppliers & Manufacturers & Factory. [Link]

-

Wikipedia. Anthraquinone dyes. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse blue 72|CAS No.6408-72-6|Dispersol Violet B-G;Resolin Blue RRL|C.I.62025 [xcolorpigment.com]

- 3. Disperse dyes [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. China Biggest Disperse Blue 72 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. chemos.de [chemos.de]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Reaction mechanism of 1-Bromo-4-hydroxyanthraquinone with alkylamines

This Application Note and Protocol guide details the reaction mechanism and experimental procedures for the nucleophilic aromatic substitution of 1-Bromo-4-hydroxyanthraquinone with alkylamines.

Introduction & Significance

The reaction between 1-Bromo-4-hydroxyanthraquinone and alkylamines is a critical transformation in the synthesis of Disperse Dyes (e.g., Disperse Blue/Violet series) and anthracenedione-based anticancer agents (e.g., Mitoxantrone analogues).

This transformation creates a 1-alkylamino-4-hydroxyanthraquinone scaffold. The presence of the 4-hydroxy group is structurally significant; it forms an intramolecular hydrogen bond with the C10-carbonyl, stabilizing the core and influencing the electronic absorption (color) and DNA-intercalation properties of the final molecule.

Mechanistic Insight

Reaction Type: Nucleophilic Aromatic Substitution ( )

Unlike standard benzene derivatives, the anthraquinone ring is electron-deficient due to the two central carbonyl groups (C9, C10). The reaction proceeds via an Addition-Elimination mechanism.[1][2]

Detailed Pathway

-

Activation: The C1 position carrying the Bromine atom is activated by the electron-withdrawing carbonyl group at C9 (para-position relative to the reaction site).

-

Nucleophilic Attack: The lone pair of the alkylamine nitrogen attacks the C1 carbon.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed. The negative charge is delocalized onto the C9 carbonyl oxygen.

-

Elimination: The aromaticity is restored by the expulsion of the Bromide ion (

), yielding the 1-alkylamino-4-hydroxyanthraquinone.

Influence of the 4-Hydroxy Group

-

Intramolecular Hydrogen Bonding: The proton of the 4-OH group forms a strong hydrogen bond with the C10 carbonyl oxygen.

-

Electronic Effect: While the -OH group is electron-donating (deactivating for

), the strong electron-withdrawing nature of the anthraquinone carbonyls overrides this, allowing the substitution to proceed. However, the reaction often requires higher temperatures or polar solvents compared to nitro-substituted analogs.

Reaction Mechanism Diagram

Caption: Step-wise

Experimental Protocol

Method A: Pyridine Reflux (Standard)

This method is robust for most primary alkylamines and does not require a metal catalyst. Pyridine acts as both solvent and acid scavenger (base).

Reagents:

-

1-Bromo-4-hydroxyanthraquinone (1.0 eq)[3]

-

Alkylamine (e.g., Methylamine, Butylamine) (2.0 - 5.0 eq)

-

Pyridine (Solvent, 10-20 volumes)

-

Optional: Copper powder (0.1 eq) if reaction is sluggish.

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 1-Bromo-4-hydroxyanthraquinone (e.g., 5.0 g) and Pyridine (50 mL). Stir until a suspension or partial solution is obtained.

-

Addition: Add the Alkylamine (excess). If the amine is a gas (e.g., methylamine), bubble it into the solution or use a commercially available solution in methanol/water (though water may slow the rate, pure amine or alcoholic solution is preferred).

-

Reaction: Heat the mixture to Reflux (~115°C) . Maintain stirring for 6–12 hours .

-

Monitoring: Monitor via TLC (Mobile Phase: Toluene/Ethyl Acetate 4:1). The starting material (yellow/orange) will disappear, and a deep blue/violet product spot will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Cold Water (500 mL) containing HCl (to neutralize pyridine and solubilize excess amine).

-

The product will precipitate as a dark solid.

-

-

Purification:

Method B: Ullmann-Type Condensation (Green/Catalytic)

Recommended for valuable amines or when using aqueous conditions.

Reagents:

-

1-Bromo-4-hydroxyanthraquinone (1.0 eq)[3]

-

Alkylamine (1.5 eq)

-

Catalyst:

(0.05 eq) + -

Base:

or -

Solvent: Water or Water/Ethanol mixture.

Procedure:

-

Suspend the anthraquinone and base in hot water (80°C).

-

Add the amine and the Copper/Iron catalysts.

-

Heat to 90–100°C for 4–8 hours .

-

The color changes from orange to intense blue/violet.

-

Cool, acidify with dilute HCl to remove copper salts, and filter the precipitated product.

Optimization & Troubleshooting

| Variable | Recommendation | Effect |

| Solvent | Pyridine, DMF, DMSO, Nitrobenzene | Polar aprotic solvents stabilize the Meisenheimer intermediate, accelerating the reaction. |

| Temperature | 80°C – 140°C | Higher temperatures are required due to the deactivating effect of the 4-OH group compared to 4-Nitro analogs. |

| Catalyst | Copper (Cu) or Cu salts | Essential for aqueous reactions; optional but helpful for sluggish amines in organic solvents. |

| Stoichiometry | Excess Amine (2-5 eq) | Drives the equilibrium forward and neutralizes the HBr byproduct (if no other base is used). |

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of 1-alkylamino-4-hydroxyanthraquinone.[5]

References

-